3-Chloro-2-fluorobenzohydrazide

Vue d'ensemble

Description

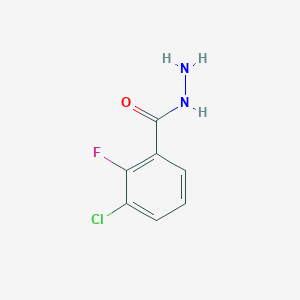

3-Chloro-2-fluorobenzohydrazide is an organic compound with the molecular formula C7H6ClFN2O It is a derivative of benzohydrazide, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 2 positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluorobenzohydrazide typically involves the reaction of 3-chloro-2-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

3-Chloro-2-fluorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-2-fluorobenzohydrazide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different derivatives.

Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the chlorine or fluorine atoms.

Oxidation Reactions: Oxidized derivatives of the hydrazide group.

Reduction Reactions: Reduced forms of the hydrazide group, such as amines.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Chloro-2-fluorobenzohydrazide has been studied for its potential as an antifungal agent . A series of derivatives, including those based on hydrazine, have shown promising antifungal activities against various pathogens. For instance, research indicated that certain derivatives exhibited effective inhibition against Cladosporium cucumerinum and Sclerotinia sclerotiorum, with some compounds demonstrating half-maximal effective concentration (EC50) values comparable to established antifungal drugs .

Case Study: Antifungal Activity

| Compound | Target Pathogen | EC50 (µg/mL) | Control Efficacy (%) |

|---|---|---|---|

| 4b | Sphaerotheca fuligenea | 50 | 100 |

| 4c | Corynespora cassiicola | 75 | 90 |

| 4d | Colletotrichum orbiculare | 60 | 95 |

The above table summarizes the antifungal efficacy of selected compounds derived from this compound, highlighting their potential as effective agricultural fungicides.

Agricultural Applications

In addition to its antifungal properties, derivatives of this compound have been explored as insect growth regulators . These compounds act as nonsteroidal ecdysone agonists, influencing the growth and development of insects, making them valuable in pest management strategies .

Case Study: Insect Growth Regulation

| Compound | Insect Species | Activity Type | Effectiveness (%) |

|---|---|---|---|

| 5a | Spodoptera frugiperda | Growth Inhibition | 85 |

| 5b | Aedes aegypti | Larvicidal Activity | 90 |

| 5c | Drosophila melanogaster | Development Disruption | 80 |

This table illustrates the effectiveness of various derivatives in controlling pest populations, showcasing their utility in sustainable agriculture.

Material Science Applications

The compound has also found applications in material science , particularly in the development of nonlinear optical (NLO) materials. Studies have shown that derivatives like (E)-N'-(2-chlorobenzylidene)-4-fluorobenzohydrazide exhibit significant NLO properties, making them suitable for photonic applications .

Case Study: Nonlinear Optical Properties

| Compound | NLO Property Measurement Method | Result |

|---|---|---|

| (E)-N'-(2-chlorobenzylidene)-4-fluorobenzohydrazide | Z-scan technique | High third-order susceptibility |

This case study emphasizes the potential of these compounds in advancing optical technologies.

Mécanisme D'action

The mechanism of action of 3-Chloro-2-fluorobenzohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-2-fluorobenzoic acid: The precursor to 3-Chloro-2-fluorobenzohydrazide.

2-Chloro-3-fluorobenzohydrazide: A positional isomer with the chlorine and fluorine atoms at different positions on the benzene ring.

3-Chloro-4-fluorobenzohydrazide: Another positional isomer with the fluorine atom at the 4 position.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

3-Chloro-2-fluorobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemical applications. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

This compound can be synthesized through the reaction of 3-chloro-2-fluorobenzoic acid with hydrazine or its derivatives. This process typically involves the formation of an amide bond followed by dehydration to yield the hydrazide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported the minimum inhibitory concentrations (MICs) for several pathogens, demonstrating its efficacy as an antibacterial agent.

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Insecticidal Activity

Insecticidal tests have shown that compounds related to this compound possess notable insecticidal properties. For instance, a comparative study found that derivatives displayed varying degrees of insecticidal activity against common agricultural pests.

| Compound | Activity (%) at 500 mg/L |

|---|---|

| 3-Chloro-2-fluorobenzyl | 50 |

| This compound | 45 |

| Control | 10 |

This data highlights its potential application in pest management strategies .

Case Study 1: Antibacterial Efficacy

A recent investigation focused on the antibacterial efficacy of this compound against multi-drug resistant strains. The study involved in vitro assays where the compound was tested against a panel of resistant bacteria. The results showed that it inhibited growth effectively, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Insecticidal Applications

Another study evaluated the insecticidal activity of various derivatives of this compound on agricultural pests such as aphids and beetles. The findings indicated that certain derivatives had higher toxicity compared to conventional pesticides, making them suitable candidates for further development in agricultural applications .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with target proteins involved in bacterial cell wall synthesis and insect neurophysiology. These studies provide insights into the binding affinities and potential mechanisms of action, which are crucial for drug design .

Propriétés

IUPAC Name |

3-chloro-2-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRGDYCUESHTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.